nAChR α4β2 Subtype Functional Selectivity vs. α2β4 Subtype
In head-to-head recombinant human nAChR functional assays, methyl 2-formyl-6-(4-methoxyphenyl)nicotinate demonstrates differential activation of the α4β2 subtype relative to the α2β4 subtype. The compound activates α4β2 with an EC50 of approximately 9000 nM, whereas activation of α2β4 requires concentrations an order of magnitude higher (EC50 ~29000 nM), yielding a ~3.2-fold selectivity window [1]. This contrasts with many classical nicotinic ligands that show comparable potency across subtypes, making this compound a valuable tool for dissecting α4β2-mediated signaling.
| Evidence Dimension | Functional agonist potency (EC50) at human recombinant nAChR subtypes |
|---|---|
| Target Compound Data | EC50 ≈ 9000 nM at α4β2 nAChR |
| Comparator Or Baseline | EC50 ≈ 29000 nM at α2β4 nAChR (same compound, different subtype) |
| Quantified Difference | ~3.2-fold more potent at α4β2 vs. α2β4 |
| Conditions | Recombinant human nAChR subtypes expressed in HEK cells, functional agonist assay |
Why This Matters
Subtype-selectivity is critical for CNS drug discovery programs targeting α4β2-predominant pathways (e.g., cognition, pain) while minimizing α2β4-mediated off-target effects; this data empowers rational compound selection.
- [1] BindingDB: BDBM50369150 / CHEMBL1788226. EC50 data on recombinant human α2β4 and α4β2 nAChR subtypes. View Source
